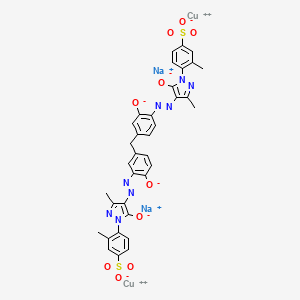
Cuprate(2-), (mu-(4,4'-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate(2-), (mu-(4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium is a complex compound that features copper in a unique coordination environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cuprate compounds often involves the reaction of copper salts with organic ligands under controlled conditions. For this specific compound, the synthesis would likely involve the following steps:
Preparation of Ligands: The organic ligands, such as 4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl))), are synthesized through a series of organic reactions, including azo coupling and pyrazole formation.
Formation of Cuprate Complex: The ligands are then reacted with a copper salt, such as copper(II) sulfate, in the presence of a base to form the cuprate complex. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the complex.
Industrial Production Methods
Industrial production of cuprate compounds often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cuprate compounds can undergo various types of chemical reactions, including:
Oxidation-Reduction: Cuprates can participate in redox reactions, where the copper center undergoes changes in oxidation state.
Substitution: Ligands in the cuprate complex can be substituted with other ligands under appropriate conditions.
Coordination: Cuprates can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of a cuprate complex may yield a higher oxidation state copper compound, while substitution reactions may result in new cuprate complexes with different ligands.
Scientific Research Applications
Cuprate compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cuprate compounds exert their effects often involves the interaction of the copper center with other molecules or ions. In superconductivity, the copper-oxide planes in cuprate superconductors facilitate the flow of electrical current with zero resistance . In catalysis, the copper center can activate substrates and facilitate chemical transformations through coordination and redox processes .
Comparison with Similar Compounds
Cuprate compounds can be compared with other copper-based compounds, such as:
Copper(I) Oxide (Cu2O): A simple copper compound with applications in catalysis and materials science.
Copper(II) Sulfate (CuSO4): A widely used copper salt in various chemical processes.
Organocopper Compounds: Compounds where copper is bonded to organic groups, used in organic synthesis.
Cuprate compounds are unique due to their ability to form complex coordination environments and their applications in high-temperature superconductivity, which sets them apart from simpler copper compounds .
Properties
CAS No. |
73514-02-0 |
|---|---|
Molecular Formula |
C35H26Cu2N8O10S2.2Na C35H26Cu2N8Na2O10S2 |
Molecular Weight |
955.8 g/mol |
IUPAC Name |
dicopper;disodium;3-methyl-4-[3-methyl-4-[[4-[[3-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-4-oxidophenyl]methyl]-2-oxidophenyl]diazenyl]-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O10S2.2Cu.2Na/c1-18-13-24(54(48,49)50)7-10-28(18)42-34(46)32(20(3)40-42)38-36-26-9-5-23(17-31(26)45)15-22-6-12-30(44)27(16-22)37-39-33-21(4)41-43(35(33)47)29-11-8-25(14-19(29)2)55(51,52)53;;;;/h5-14,16-17,44-47H,15H2,1-4H3,(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |
InChI Key |
KKCRZYDKHVMAPK-UHFFFAOYSA-H |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=C(C(=N2)C)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)[O-])N=NC5=C(N(N=C5C)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)[O-])[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


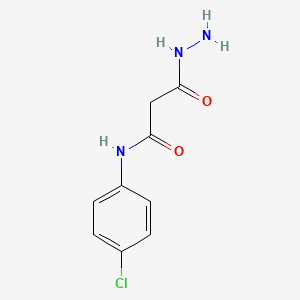
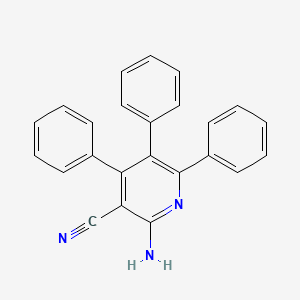
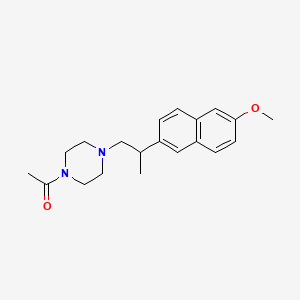
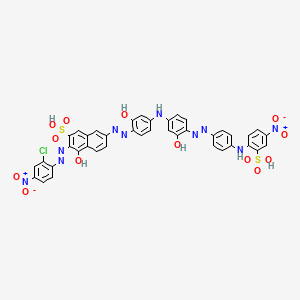
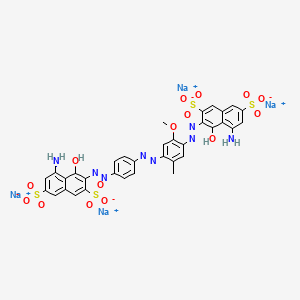
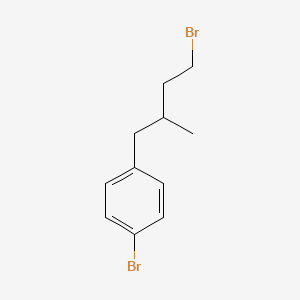
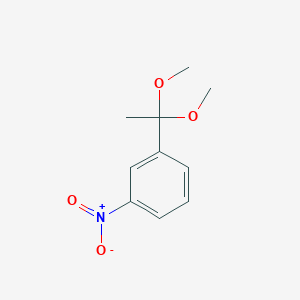
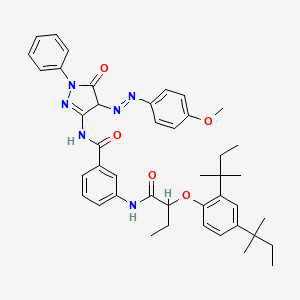
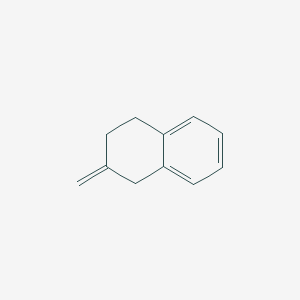
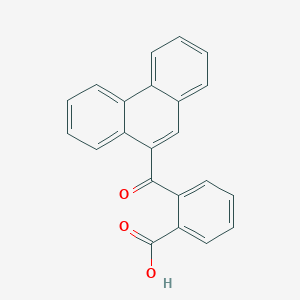
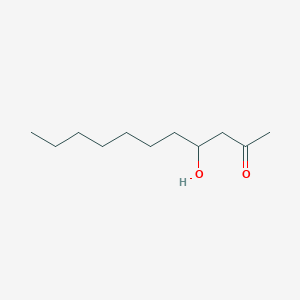


![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
